
8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Overview
Description
8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS: 620592-45-2) is a bicyclic ketone derivative featuring a nitro (-NO₂) substituent at the 8-position of the indacene core. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of NLRP3 inflammasome inhibitors for treating inflammatory disorders .
Biological Activity
8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- CAS Number : 620592-45-2
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its anticancer properties and effects on specific signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits potent anticancer activity against several cancer cell lines. Its mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often aberrantly activated in various cancers.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (Skin Cancer) | 0.16 | Inhibition of cyclin D1 levels |
A549 (Lung Cancer) | 2.5 | Disruption of STAT3-DNMT1 interaction |
PC-3 (Prostate Cancer) | 3.0 | Induction of apoptosis |
The compound's effectiveness appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- Inhibition of STAT3 Phosphorylation : Research indicates that this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (Y705), which is crucial for its activation and subsequent transcriptional activity. This inhibition leads to reduced expression of genes that promote cell survival and proliferation.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms that do not solely rely on caspase activation. This suggests alternative pathways may be involved in mediating cell death.
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound results in the accumulation of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for its antiproliferative effects.
Case Studies
Several case studies have highlighted the compound's potential:
- A study involving MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in a significant reduction in tumor volume in xenograft models without noticeable toxicity .
- In another investigation focusing on lung cancer models (A549), the compound demonstrated a maximum inhibitory effect on tumor growth by disrupting the interaction between STAT3 and DNMT1, leading to demethylation of tumor suppressor genes .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for preparing 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one and its amino derivatives?
The synthesis involves catalytic hydrogenation of the nitro group using 10% Pd/C under a hydrogen atmosphere. For example, this compound (200 mg, 0.92 mmol) in degassed MeOH reacts with Pd/C at room temperature for 2 hours, yielding 8-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (93% yield). Subsequent Boc protection uses di-tert-butyl dicarbonate and DMAP in acetonitrile for 30 minutes . Purification employs Celite filtration and C18 column chromatography with aqueous (NH₄)HCO₃/acetonitrile mobile phases .
Q. Which analytical techniques are used to confirm the structure and purity of 8-nitro derivatives?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.49 ppm, carbonyl at 206.6 ppm) .
- LCMS/HRMS : Validates molecular weight (e.g., m/z 188 [M+H]⁺ for the amino derivative; HRMS error <1 ppm) .
- Chromatography : Purity is confirmed via C18 reverse-phase HPLC with (NH₄)HCO₃/acetonitrile gradients .
Q. How is the amino derivative functionalized for downstream applications?
The amine undergoes carbamoylation or sulfonylation. For example, reaction with 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide in THF with NaH yields sulfonamide derivatives. Post-reduction with NaBH₄ produces hydroxylated analogs (40% yield) .
Advanced Research Questions
Q. How can regioselectivity challenges in nitration or hydrogenation be addressed?
Regioselectivity depends on steric and electronic factors. For example, nitration at the 8-position versus 4-position (as in ) may arise from directing effects of adjacent substituents. Computational modeling (e.g., DFT) can predict reactive sites, while isotopic labeling (e.g., deuterated analogs) tracks reaction pathways . Contrasting NMR data between 8-amino and 4-amino derivatives (e.g., aromatic proton shifts) helps validate regiochemistry .
Q. What strategies optimize catalytic hydrogenation efficiency for nitro-group reduction?
- Catalyst Loading : 10% Pd/C (10% wt/wt) balances activity and cost .
- Degassing : Pre-treatment with nitrogen removes oxygen, preventing catalyst poisoning .
- Solvent Choice : MeOH enhances hydrogen solubility and substrate stability .
Q. How are deuterated analogs synthesized for use as LC-MS internal standards?
Deuterated derivatives (e.g., dideuterated MCC950 analogs) are prepared via multi-step synthesis starting from brominated intermediates. For example, 5-bromo-2,3-dihydro-1H-inden-1-one undergoes deuterium incorporation at specific positions, validated by HRMS and NMR. These analogs serve as internal standards for quantifying biological samples .
Q. How can derivatives of 8-nitro-s-indacenone be designed for NLRP3 inflammasome inhibition?
Key design principles include:
- Sulfonamide Linkages : Enhances binding to NLRP3 ASC domain (e.g., 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide derivatives) .
- Hydrophobic Moieties : Cyclohexyl or indacenone groups improve membrane permeability .
- Activity Validation : IC₅₀ values (e.g., 8 nM for MCC950 analogs) are determined via IL-1β ELISA in macrophage assays .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Nitro Group Substitution
4-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
- Molecular Formula: C₁₂H₁₁NO₃ (same as 8-nitro isomer).
- Key Differences : The nitro group is located at the 4-position instead of 8.
- Synthesis: Hydrogenation of this isomer yields 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one with 80% yield, slightly lower than the 8-nitro isomer’s reduction yield (93%) .
- NMR Data :
Comparative Reactivity
- The 8-nitro derivative exhibits higher hydrogenation efficiency (93% vs. 80%), likely due to reduced steric hindrance at the 8-position .
Halogen-Substituted Derivatives
2-Fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
Alkylated Analogues
3,5,5,6,7,7-Hexamethyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
- Molecular Formula : C₁₈H₂₄O.
- Molecular Weight : 256.38 g/mol .
- Key Features : Six methyl groups increase hydrophobicity, making it suitable for lipid-soluble applications.
- Physical State : Powder with ≥95% purity .
Reduced Derivatives (Amino vs. Nitro)
Physicochemical and Functional Comparisons
Preparation Methods
Synthesis via Direct Nitration of the Indacenone Core
The most well-documented method for synthesizing 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one involves direct nitration of the parent indacenone structure. This approach leverages electrophilic aromatic substitution (EAS) to introduce the nitro group at the para position relative to the ketone functionality .
Reaction Conditions and Optimization
The nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C) to control the exothermic reaction and minimize side products . Key parameters include:
Table 1: Nitration Reaction Parameters
Parameter | Value/Detail |
---|---|
Starting material | 3,5,6,7-Tetrahydro-s-indacen-1(2H)-one |
Nitrating agent | HNO₃ (conc.) / H₂SO₄ (conc.) |
Solvent | Not specified (neat conditions) |
Temperature | 0–5°C |
Reaction time | 1 hour post-addition |
Work-up | Dichloromethane (DCM) extraction |
Purification | Column chromatography (15–20% EtOAc/hexane) |
Yield | 42% |
The reaction proceeds via the generation of the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. Regioselectivity is influenced by the directing effects of the ketone group, favoring nitration at the 8-position .
Isolation and Purification Challenges
The crude product contains three isomeric nitro derivatives (8-nitro, 4-nitro, and minor positional isomers), necessitating chromatographic separation. The major isomer, this compound, is isolated as a pale yellow solid using silica gel chromatography with ethyl acetate/hexane gradients .
Alternative Synthetic Pathways
While direct nitration remains the primary route, exploratory methods have been investigated to improve yield and selectivity:
Catalytic Hydrogenation Considerations
Although catalytic hydrogenation (e.g., using Pd/C) is employed in downstream modifications (e.g., reducing nitro to amino groups), this process is irrelevant to the preparation of the nitro compound itself and is mentioned here only to highlight its role in derivative synthesis .
Analytical Characterization
Successful synthesis is confirmed through spectroscopic techniques:
-
¹H NMR (600 MHz, DMSO-d₆) : Key signals include aromatic protons at δ 6.49 (s, 1H) and aliphatic protons corresponding to the tetrahydro framework (δ 2.04–2.88) .
-
¹³C NMR : Carbonyl resonance at δ 206.6 ppm, with aromatic carbons between δ 109.4–155.4 ppm .
-
HRMS : Molecular ion peak consistent with the formula C₁₂H₁₁NO₃ (m/z calc. 217.22) .
Properties
IUPAC Name |
8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-10-5-4-8-6-7-2-1-3-9(7)12(11(8)10)13(15)16/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAURAAKBUQECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=O)CC3)C(=C2C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472183 | |
Record name | 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620592-45-2 | |
Record name | 3,5,6,7-Tetrahydro-8-nitro-s-indacen-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620592-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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